Cas no 1558736-17-6 (2,3,5-trichloropyrido[3,4-b]pyrazine)
![2,3,5-trichloropyrido[3,4-b]pyrazine structure](https://ja.kuujia.com/scimg/cas/1558736-17-6x500.png)
2,3,5-trichloropyrido[3,4-b]pyrazine 化学的及び物理的性質
名前と識別子
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- Pyrido[3,4-b]pyrazine, 2,3,5-trichloro-
- 2,3,5-trichloropyrido[3,4-b]pyrazine
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- インチ: 1S/C7H2Cl3N3/c8-5-4-3(1-2-11-5)12-6(9)7(10)13-4/h1-2H
- InChIKey: UNLMNEIZTURROA-UHFFFAOYSA-N
- ほほえんだ: C12=C(Cl)N=CC=C1N=C(Cl)C(Cl)=N2
2,3,5-trichloropyrido[3,4-b]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A763295-1g |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 98% | 1g |
$471.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00021-500.0mg |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 95% | 500.0mg |
¥2559.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00021-5.0g |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 95% | 5.0g |
¥9596.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00021-250.0mg |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 95% | 250.0mg |
¥1537.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00021-5g |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 95% | 5g |
¥9596.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00021-10.0g |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 95% | 10.0g |
¥15993.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00021-1.0g |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 95% | 1.0g |
¥3198.0000 | 2024-07-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00777557-1g |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 98% | 1g |
¥3201.0 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00021-10G |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 95% | 10g |
¥ 16,005.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00021-500MG |
2,3,5-trichloropyrido[3,4-b]pyrazine |
1558736-17-6 | 95% | 500MG |
¥ 2,560.00 | 2023-04-06 |
2,3,5-trichloropyrido[3,4-b]pyrazine 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
2,3,5-trichloropyrido[3,4-b]pyrazineに関する追加情報
Introduction to 2,3,5-trichloropyrido[3,4-b]pyrazine (CAS No. 1558736-17-6)
2,3,5-trichloropyrido[3,4-b]pyrazine, identified by the chemical compound code CAS No. 1558736-17-6, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridopyrazine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of multiple chlorine atoms at specific positions enhances its reactivity, making it a valuable scaffold for synthetic chemistry and drug discovery.
The molecular structure of 2,3,5-trichloropyrido[3,4-b]pyrazine consists of a fused pyridine and pyrazine ring system, with three chlorine substituents strategically positioned at the 2-, 3-, and 5-positions of the pyridine ring. This arrangement not only imparts unique electronic properties but also influences its interactions with biological targets. The compound’s versatility as a building block has been exploited in the design of novel molecules targeting various disease pathways.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their inherent biological activity and structural diversity. 2,3,5-trichloropyrido[3,4-b]pyrazine has emerged as a promising candidate in this domain, particularly in the development of small-molecule inhibitors for cancer and inflammatory diseases. Its ability to modulate key enzymatic pathways has been explored in preclinical studies, demonstrating potential as an anti-proliferative and anti-inflammatory agent.
One of the most compelling aspects of 2,3,5-trichloropyrido[3,4-b]pyrazine is its role in medicinal chemistry as a scaffold for structure-activity relationship (SAR) studies. Researchers have leveraged its core structure to develop derivatives with enhanced potency and selectivity. For instance, modifications at the chlorine substituents have been shown to significantly alter the compound’s binding affinity to target proteins. This underscores the importance of fine-tuning molecular architecture in optimizing pharmacological properties.
The synthesis of 2,3,5-trichloropyrido[3,4-b]pyrazine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been instrumental in constructing the complex fused ring system efficiently.
Recent advancements in computational chemistry have further accelerated the discovery process for 2,3,5-trichloropyrido[3,4-b]pyrazine derivatives. Molecular modeling studies have provided insights into how structural modifications affect binding interactions with biological targets. These simulations have guided experimental efforts toward designing molecules with improved pharmacokinetic profiles and reduced toxicity.
The pharmacological profile of 2,3,5-trichloropyrido[3,4-b]pyrazine has been extensively studied in vitro and in vivo. Initial findings suggest that it exhibits inhibitory activity against enzymes involved in cancer cell proliferation and inflammation. Preclinical trials have demonstrated its potential in reducing tumor growth and alleviating inflammatory responses without significant side effects. These results have positioned it as a lead compound for further development into novel therapeutic agents.
The future direction of research on 2,3,5-trichloropyrido[3,4-b]pyrazine includes exploring its mechanisms of action at a molecular level. Understanding how this compound interacts with cellular machinery will provide critical insights into its therapeutic potential and limitations. Additionally, efforts are underway to develop more selective derivatives that target specific disease pathways while minimizing off-target effects.
The industrial significance of 2,3,5-trichloropyrido[3,4-b]pyrazine extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing compounds based on this scaffold for commercialization. The growing body of evidence supporting its efficacy and safety makes it an attractive candidate for further clinical development.
In conclusion,2,3,5-trichloropyrido[3,4-b]pyrazine (CAS No. 1558736-17-6) represents a fascinating example of how heterocyclic chemistry can contribute to drug discovery. Its unique structural features and biological activities make it a valuable tool for researchers seeking to develop novel therapeutics. As our understanding of its pharmacology expands,so does its potential to impact human health positively.
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